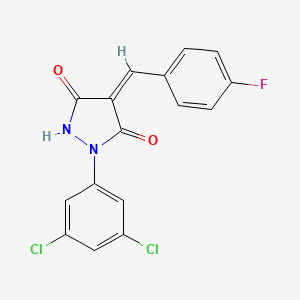
1-(3,5-dichlorophenyl)-4-(4-fluorobenzylidene)-3,5-pyrazolidinedione
Overview
Description
1-(3,5-dichlorophenyl)-4-(4-fluorobenzylidene)-3,5-pyrazolidinedione, also known as DFP-10825, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of pyrazolidinediones and has been found to exhibit a range of biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 1-(3,5-dichlorophenyl)-4-(4-fluorobenzylidene)-3,5-pyrazolidinedione is not fully understood, but it is believed to involve the modulation of certain signaling pathways in cells. Specifically, 1-(3,5-dichlorophenyl)-4-(4-fluorobenzylidene)-3,5-pyrazolidinedione has been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. In addition, 1-(3,5-dichlorophenyl)-4-(4-fluorobenzylidene)-3,5-pyrazolidinedione has been found to modulate the activity of certain receptors, such as the peroxisome proliferator-activated receptor gamma (PPARγ), which is involved in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects
1-(3,5-dichlorophenyl)-4-(4-fluorobenzylidene)-3,5-pyrazolidinedione has been found to exhibit a range of biochemical and physiological effects. In vitro studies have shown that 1-(3,5-dichlorophenyl)-4-(4-fluorobenzylidene)-3,5-pyrazolidinedione can inhibit the proliferation of cancer cells and induce apoptosis (programmed cell death). In addition, 1-(3,5-dichlorophenyl)-4-(4-fluorobenzylidene)-3,5-pyrazolidinedione has been found to exhibit anti-inflammatory effects by inhibiting the production of inflammatory mediators such as prostaglandins and cytokines. Furthermore, 1-(3,5-dichlorophenyl)-4-(4-fluorobenzylidene)-3,5-pyrazolidinedione has been found to exhibit anti-oxidant effects by scavenging reactive oxygen species (ROS) and reducing oxidative stress.
Advantages and Limitations for Lab Experiments
1-(3,5-dichlorophenyl)-4-(4-fluorobenzylidene)-3,5-pyrazolidinedione has several advantages for use in lab experiments. Firstly, it is a relatively stable compound that can be easily synthesized with high purity. Secondly, 1-(3,5-dichlorophenyl)-4-(4-fluorobenzylidene)-3,5-pyrazolidinedione has been extensively studied for its biological activities, making it a well-characterized compound for use in research. However, there are also limitations to the use of 1-(3,5-dichlorophenyl)-4-(4-fluorobenzylidene)-3,5-pyrazolidinedione in lab experiments. For example, its mechanism of action is not fully understood, and further studies are needed to elucidate its effects on different signaling pathways and cellular processes.
Future Directions
There are several future directions for research on 1-(3,5-dichlorophenyl)-4-(4-fluorobenzylidene)-3,5-pyrazolidinedione. Firstly, further studies are needed to elucidate the mechanism of action of this compound and its effects on different signaling pathways in cells. Secondly, studies are needed to investigate the potential therapeutic applications of 1-(3,5-dichlorophenyl)-4-(4-fluorobenzylidene)-3,5-pyrazolidinedione, particularly in the treatment of cancer and inflammatory diseases. Finally, studies are needed to optimize the synthesis method of 1-(3,5-dichlorophenyl)-4-(4-fluorobenzylidene)-3,5-pyrazolidinedione to improve its yield and purity.
Scientific Research Applications
1-(3,5-dichlorophenyl)-4-(4-fluorobenzylidene)-3,5-pyrazolidinedione has been extensively studied for its potential applications in scientific research. This compound has been found to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and anti-oxidant effects. In addition, 1-(3,5-dichlorophenyl)-4-(4-fluorobenzylidene)-3,5-pyrazolidinedione has been found to modulate the activity of certain enzymes and receptors, making it a promising candidate for drug development.
properties
IUPAC Name |
(4Z)-1-(3,5-dichlorophenyl)-4-[(4-fluorophenyl)methylidene]pyrazolidine-3,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9Cl2FN2O2/c17-10-6-11(18)8-13(7-10)21-16(23)14(15(22)20-21)5-9-1-3-12(19)4-2-9/h1-8H,(H,20,22)/b14-5- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZNJIISALRNSAE-RZNTYIFUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C2C(=O)NN(C2=O)C3=CC(=CC(=C3)Cl)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C\2/C(=O)NN(C2=O)C3=CC(=CC(=C3)Cl)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9Cl2FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 2-[(cyclobutylcarbonyl)amino]-4-(4-ethylphenyl)-5-methyl-3-thiophenecarboxylate](/img/structure/B3437084.png)
![N-(4-bromo-2-methylphenyl)-5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furamide](/img/structure/B3437089.png)
![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-4-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B3437100.png)
![N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-3-phenylacrylamide](/img/structure/B3437102.png)

![5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-N-(4-{[(6-methoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)-2-furamide](/img/structure/B3437130.png)
![N-[1-(2-chloro-6-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3-(4-methoxyphenyl)acrylamide](/img/structure/B3437138.png)

![N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-2-ethoxy-1-naphthamide](/img/structure/B3437142.png)
![N-[3-chloro-2-(4-ethyl-1-piperazinyl)phenyl]-4-fluorobenzamide](/img/structure/B3437152.png)
![2-[(3,4-dichlorobenzyl)thio]-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B3437156.png)
![3-amino-N-(4-chlorophenyl)-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B3437160.png)
![N-(4-{5-[(2-anilino-2-oxoethyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}phenyl)-3-phenylpropanamide](/img/structure/B3437169.png)
![N-(4-{5-[(2-anilino-2-oxoethyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}phenyl)-1-naphthamide](/img/structure/B3437170.png)